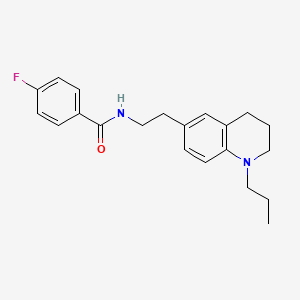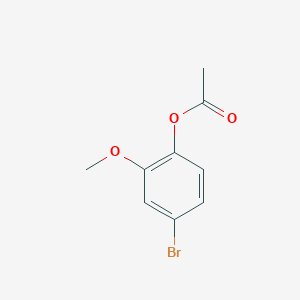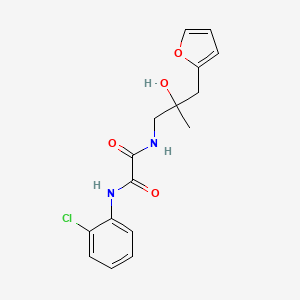
N1-(2-chlorophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide, also known as CPFM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
A Novel Acid-Catalyzed Rearrangement for Synthesis of Di- and Mono-Oxalamides A novel synthetic approach involving acid-catalyzed rearrangement has been developed for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are valuable for producing both anthranilic acid derivatives and oxalamides. This method demonstrates the potential for creating complex oxalamide structures with significant efficiency and yield, showcasing the versatility of oxalamides in synthetic organic chemistry (Mamedov et al., 2016).
Catalytic Activity Enhancement in Cu-Catalyzed Coupling N,N'-Bis(furan-2-ylmethyl)oxalamide, a bidentate ligand, significantly enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and secondary amines. This showcases the role of furan-derivatives in promoting efficient bond-forming reactions, potentially including compounds with structural similarity to N1-(2-chlorophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide (Bhunia, Kumar, & Ma, 2017).
Environmental and Material Sciences
Photopolymerization Initiators Research into nitroxide-mediated photopolymerization introduced a compound bearing a chromophore group linked to an aminoxyl function, indicating the potential for derivatives of this compound to act as photoinitiators in polymer synthesis. This application demonstrates the intersection of organic chemistry and material science, where specific functional groups can significantly impact the photophysical properties and reactivity of compounds (Guillaneuf et al., 2010).
Biological Evaluations
Anticonvulsant Activity of Novel Compounds The design and synthesis of new compounds, including diphenyl oxalamide derivatives, for anticonvulsant applications highlight the potential therapeutic uses of oxalamide structures. While not directly related to this compound, this research underscores the broader relevance of oxalamide derivatives in developing pharmaceutical agents (Nikalje, Ghodke, & Girbane, 2012).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-16(22,9-11-5-4-8-23-11)10-18-14(20)15(21)19-13-7-3-2-6-12(13)17/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYVOVPNTVSPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2738683.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2738685.png)
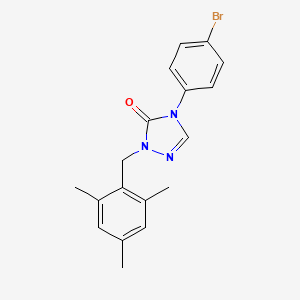
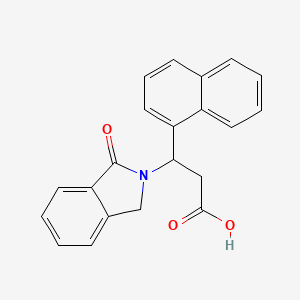
![2-[[4-(4-Chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2738689.png)
![1-[2-(Dimethylamino)ethoxy]-4-fluorosulfonyloxybenzene](/img/structure/B2738691.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2738692.png)
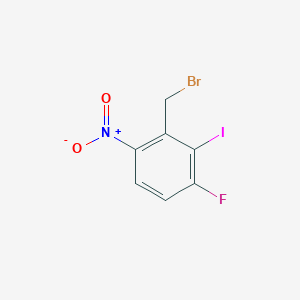
![2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2738695.png)

![4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2738700.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2738702.png)
